An In-depth Technical Guide to L-Lysine L-Aspartate: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to L-Lysine L-Aspartate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Lysine L-Aspartate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-aspartic acid, is a compound of increasing interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological relevance. It details established analytical methodologies and explores the metabolic pathways associated with its constituent amino acids. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.
Chemical Structure and Identification
L-Lysine L-Aspartate is an ionic salt resulting from the acid-base reaction between the basic amino acid L-lysine and the acidic amino acid L-aspartic acid. The structure is characterized by the electrostatic interaction between the protonated amino groups of L-lysine and the deprotonated carboxyl groups of L-aspartic acid.
The chemical identity of L-Lysine L-Aspartate is defined by the following identifiers:
| Identifier | Value |
| CAS Number | 27348-32-9 |
| Molecular Formula | C₁₀H₂₁N₃O₆ |
| Molecular Weight | 279.29 g/mol |
| SMILES | C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
| InChI | InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 |
Physicochemical Properties
The physicochemical properties of L-Lysine L-Aspartate are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented below.
| Property | Value | Reference |
| Appearance | White powder, odorless or with a slight, peculiar smell. | [1] |
| Density | 1.412 g/cm³ | [1] |
| Boiling Point | 516.6°C at 760 mmHg | [2] |
| Solubility | Soluble in water. Insoluble in ethanol and ether. Soluble in DMSO. | [1][3] |
| Storage Conditions | -20°C | [1] |
Dissociation Constants (pKa)
The pKa values of the constituent amino acids are critical for understanding the ionization state of L-Lysine L-Aspartate in different pH environments.
| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) | pKa (side chain) |
| L-Lysine | 2.18 | 8.95 | 10.53 |
| L-Aspartic Acid | 2.10 | 9.82 | 3.86 |
Data sourced from multiple references.[4][5][6][7]
Synthesis and Manufacturing
Synthesis Protocol Overview
The synthesis of L-Lysine L-Aspartate is achieved through a straightforward neutralization reaction. The general procedure is as follows:
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Preparation of Free L-Lysine: L-lysine is typically supplied as L-lysine hydrochloride. The free base of L-lysine is obtained from this salt.
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Neutralization: An equimolar amount of L-aspartic acid is added to an aqueous solution of free L-lysine. The mixture is stirred to facilitate the acid-base reaction.
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Concentration and Crystallization: The resulting solution of L-Lysine L-Aspartate is concentrated, often under reduced pressure, to induce supersaturation.
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Isolation and Drying: The formed crystals are isolated by filtration, washed, and dried to yield the final product.[1]
A logical workflow for the synthesis is depicted below.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of amino acids, including L-lysine and L-aspartic acid, and by extension, their salt.
Experimental Protocol: HPLC Analysis of L-Lysine
The following protocol outlines a general method for the analysis of L-lysine, which can be adapted for the analysis of L-Lysine L-Aspartate. This often involves a pre-column derivatization step to enhance detection.
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Standard and Sample Preparation:
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Prepare a stock solution of L-Lysine L-Aspartate of known concentration in an appropriate solvent (e.g., water or a suitable buffer).
-
Prepare a series of calibration standards by diluting the stock solution.
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Prepare the sample solution by dissolving the material to be analyzed in the same solvent.
-
-
Derivatization (Example using o-Phthalaldehyde - OPA):
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To a specific volume of the standard or sample solution, add the OPA reagent.
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Allow the reaction to proceed for a defined period to ensure complete derivatization.
-
-
Chromatographic Conditions:
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Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9][10]
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Flow Rate: Typically in the range of 0.5-1.5 mL/min.[10]
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Detection: Fluorescence detection is used for OPA derivatives. UV detection at low wavelengths (e.g., ~210-220 nm) can be used for underivatized amino acids.[10]
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-
Quantification:
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Construct a calibration curve by plotting the peak area of the L-lysine derivative against the concentration of the standards.
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Determine the concentration of L-lysine in the sample by interpolating its peak area on the calibration curve.
-
The general workflow for HPLC analysis is illustrated below.
References
- 1. Buy L-Lysine L-Aspartate | 27348-32-9 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Ch27 pKa and pI values [chem.ucalgary.ca]
- 7. Amino Acids [vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
